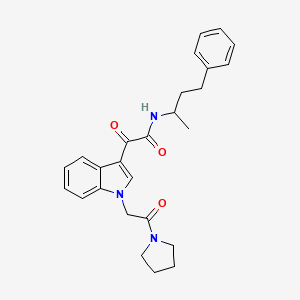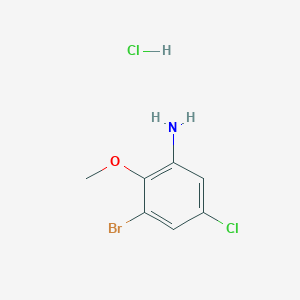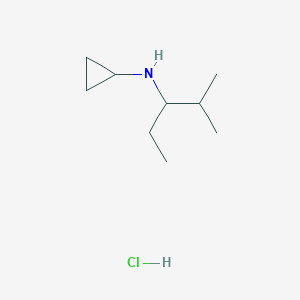
P-(3-bromophenyl)phosphonous bis(dimethylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(3-bromophenyl)phosphonous bis(dimethylamide), also known as BRP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied to understand its potential benefits and limitations.
Mécanisme D'action
The mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are essential for cell growth and survival. P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth and differentiation. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit both biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that P-(3-bromophenyl)phosphonous bis(dimethylamide) can reduce the growth and metastasis of tumors in animal models. P-(3-bromophenyl)phosphonous bis(dimethylamide) has also been shown to exhibit anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
P-(3-bromophenyl)phosphonous bis(dimethylamide) has several advantages for use in lab experiments, including its high purity and stability, low toxicity, and ease of synthesis. However, P-(3-bromophenyl)phosphonous bis(dimethylamide) also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Additionally, the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research on P-(3-bromophenyl)phosphonous bis(dimethylamide). One direction is to further investigate the mechanism of action of P-(3-bromophenyl)phosphonous bis(dimethylamide) to understand its potential targets and signaling pathways. Another direction is to optimize the synthesis and purification methods of P-(3-bromophenyl)phosphonous bis(dimethylamide) to improve its yield and purity. Additionally, more studies are needed to explore the potential applications of P-(3-bromophenyl)phosphonous bis(dimethylamide) in other fields, such as agriculture and environmental science. Overall, the research on P-(3-bromophenyl)phosphonous bis(dimethylamide) has the potential to lead to the development of new drugs, materials, and catalysts with diverse applications.
Méthodes De Synthèse
P-(3-bromophenyl)phosphonous bis(dimethylamide) can be synthesized using several methods, including the reaction of 3-bromophenylphosphonic dichloride with dimethylamine or the reaction of 3-bromophenylphosphonic acid with dimethylamine followed by the addition of thionyl chloride. The yield and purity of P-(3-bromophenyl)phosphonous bis(dimethylamide) can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent used.
Applications De Recherche Scientifique
P-(3-bromophenyl)phosphonous bis(dimethylamide) has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a precursor for the synthesis of phosphorus-containing polymers and as a flame retardant. In catalysis, P-(3-bromophenyl)phosphonous bis(dimethylamide) has been used as a ligand for the synthesis of organometallic complexes.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)-(dimethylamino)phosphanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN2P/c1-12(2)14(13(3)4)10-7-5-6-9(11)8-10/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPFKSLZDWTIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(C1=CC(=CC=C1)Br)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)





![methyl (2Z)-3-anilino-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2791179.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)

![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)